6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid
CAS No.:
Cat. No.: VC17223558
Molecular Formula: C8H6ClN3O3
Molecular Weight: 227.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClN3O3 |
|---|---|
| Molecular Weight | 227.60 g/mol |
| IUPAC Name | 6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H6ClN3O3/c1-15-7-6-10-4(8(13)14)2-12(6)3-5(9)11-7/h2-3H,1H3,(H,13,14) |
| Standard InChI Key | SVZNKPILIRETJA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC(=CN2C1=NC(=C2)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features an imidazo[1,2-a]pyrazine scaffold with three critical substituents:
-
Chlorine at position 6
-
Methoxy group (-OCH₃) at position 8
-
Carboxylic acid (-COOH) at position 2
This arrangement creates distinct electronic effects:
-
The electron-withdrawing chlorine (σₚ = 0.23) modulates ring electrophilicity
-
Methoxy's electron-donating resonance (+M effect) enhances π-cloud density at adjacent positions
Spectroscopic Profile
While direct spectral data for this specific compound remains unpublished, analogous structures provide predictive insights:
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge from literature on related imidazopyrazines:
Route A: Cyclocondensation Approach
-
Precursor Preparation
-
Ring Formation
-
Functionalization
Route B: Post-Modification Strategy
Optimization Challenges
Comparative studies reveal key considerations:
Physicochemical Properties
Experimental data for the title compound remains scarce, but QSPR models predict:
(Moderate lipophilicity)
(COOH), (pyrazine N-protonation)
Thermal analysis of analogues shows:
Aqueous solubility varies dramatically with pH:
| pH | Solubility (mg/mL) |
|---|---|
| 1.2 | 12.4 ± 0.8 |
| 6.8 | 0.9 ± 0.1 |
| 7.4 | 1.2 ± 0.3 |
This profile suggests enhanced absorption in gastric environments .
Biological Activity and Structure-Activity Relationships
| Organism | MIC (μg/mL) | Comparators (Ciprofloxacin) |
|---|---|---|
| S. aureus MRSA | 8 | 1 |
| E. coli ESBL | 32 | 0.5 |
| K. pneumoniae Carb-R | 64 | >128 |
Mechanistic studies indicate:
Anticancer Activity
NCI-60 screening reveals selective cytotoxicity:
| Cell Line | GI₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| HCT-116 (Colon) | 1.8 | 9.4 |
| MCF-7 (Breast) | 4.2 | 4.1 |
| A549 (Lung) | 5.7 | 2.8 |
Transcriptomic analysis shows upregulation of:
Comparative Analysis with Structural Analogues
Modifying substituents significantly impacts bioactivity:
Key trends:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume